Amine Basicity (pKa) Modulation by 2,2-gem-Difluorination Versus Non-Fluorinated Cyclohexylamine
The electron-withdrawing effect of the gem-difluoro group at the 2-position reduces the basicity of the amine compared to non-fluorinated cyclohexylamine. In a systematic study of functionalized gem-difluorocycloalkanes, the pKa shift (ΔpKa) for amines bearing a vicinal CF2 group was found to be approximately -2.0 to -2.5 log units relative to their non-fluorinated counterparts . This reduction in basicity can improve membrane permeability and reduce off-target interactions mediated by protonated amine species in physiological environments .
| Evidence Dimension | Amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa ~ 7.5-8.0 (predicted for 2,2-difluorocyclohexan-1-amine based on class trends) |
| Comparator Or Baseline | Cyclohexylamine (pKa = 10.6) |
| Quantified Difference | ΔpKa ≈ -2.5 to -3.0 (estimated from homologous gem-difluoro amines in the study) |
| Conditions | Predicted/experimental pKa values for cycloalkylamines in aqueous solution; data derived from the gem-difluorocycloalkane series in Holovach et al. 2022 . |
Why This Matters
The reduced basicity directly impacts the compound's ionization state at physiological pH, which is a critical determinant of oral bioavailability and CNS penetration in drug candidates.
- [1] Holovach, S. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. View Source
